N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide is a useful research compound. Its molecular formula is C13H20N2O2S2 and its molecular weight is 300.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomeric Behavior and Spectroscopic Methods
Sulfonamide derivatives, such as 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, have been investigated for their molecular conformation or tautomeric forms, which are crucial for their pharmaceutical and biological activities. Spectroscopic methods, including infrared and nuclear magnetic resonance, have been employed to identify possible tautomeric forms of these molecules (Erturk, Gumus, Dikmen, & Alver, 2016).
Neuroprotective Properties
Dimethyl sulfoxide (DMSO), a related compound, has been reported to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This finding suggests potential neuroprotective applications for sulfonamide derivatives (Lu & Mattson, 2001).
Antibacterial and Antifungal Activity
Sulfonamide-derived ligands and their transition metal complexes have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains, indicating their potential as antimicrobial agents (Chohan & Shad, 2011).
Anticancer and Antiviral Properties
A large number of sulfonamide derivatives have been reported to possess antitumor activity both in vitro and in vivo, with a variety of mechanisms of action, including carbonic anhydrase inhibition and disruption of microtubule assembly. Some sulfonamide compounds are also noted for their antiviral activity, including inhibition of HIV protease and reverse transcriptase inhibitors containing sulfonamido groups (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).
Epigenetic Landscape Alteration
DMSO, commonly used in biomedical fields, has been shown to induce drastic changes in human cellular processes and the epigenetic landscape in vitro. This suggests that sulfonamide derivatives, by analogy, might also influence cellular processes and epigenetic modifications, which could have implications for their use in scientific research and therapeutic applications (Verheijen et al., 2019).
Mechanism of Action
Target of Action
Sulfonamide derivatives, like “N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide”, are often used in medicinal chemistry due to their potential biological activities. They are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body .
Biochemical Pathways
Sulfonamides affect the folic acid synthesis pathway in bacteria. By inhibiting the enzyme involved in the final step of this pathway, they prevent the production of essential proteins and DNA in the bacteria .
Result of Action
The inhibition of folic acid synthesis by sulfonamides results in the prevention of bacterial growth, making these compounds effective antibacterial agents .
Properties
IUPAC Name |
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-14(2)19(16,17)15-9-8-13(18-11-10-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXUQCGJILENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.